Cas no 1546971-72-5 (4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol)

4-Ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 4-position and a 2-methylbutan-2-yl group at the 5-position, along with a thiol functional group at the 3-position. This structure imparts potential reactivity as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The thiol group offers opportunities for further functionalization, such as thioether formation or metal complexation. Its sterically hindered alkyl substituents may enhance stability and influence regioselectivity in subsequent reactions. The compound's unique substitution pattern makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry applications.
4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol structure
1546971-72-5 structure
商品名:4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol
CAS番号:1546971-72-5
MF:C9H17N3S
メガワット:199.316380262375
CID:5699915
PubChem ID:115389673

4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • EN300-782427
    • 4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
    • 1546971-72-5
    • 3H-1,2,4-Triazole-3-thione, 5-(1,1-dimethylpropyl)-4-ethyl-2,4-dihydro-
    • 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol
    • インチ: 1S/C9H17N3S/c1-5-9(3,4)7-10-11-8(13)12(7)6-2/h5-6H2,1-4H3,(H,11,13)
    • InChIKey: FYOZFZUSQHNQDQ-UHFFFAOYSA-N
    • ほほえんだ: S=C1NN=C(C(C)(C)CC)N1CC

計算された属性

  • せいみつぶんしりょう: 199.11431873g/mol
  • どういたいしつりょう: 199.11431873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.10±0.1 g/cm3(Predicted)
  • ふってん: 242.6±23.0 °C(Predicted)
  • 酸性度係数(pKa): 9.20±0.20(Predicted)

4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782427-1.0g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
1.0g
$414.0 2024-05-22
Enamine
EN300-782427-0.05g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
0.05g
$348.0 2024-05-22
Enamine
EN300-782427-0.1g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
0.1g
$364.0 2024-05-22
Enamine
EN300-782427-5.0g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
5.0g
$1199.0 2024-05-22
Enamine
EN300-782427-2.5g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
2.5g
$810.0 2024-05-22
Enamine
EN300-782427-0.25g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
0.25g
$381.0 2024-05-22
Enamine
EN300-782427-10.0g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
10.0g
$1778.0 2024-05-22
Enamine
EN300-782427-0.5g
4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
1546971-72-5 95%
0.5g
$397.0 2024-05-22

4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol 関連文献

4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiolに関する追加情報

4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol: A Comprehensive Overview

The compound with CAS No. 1546971-72-5, known as 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazoles, which are widely studied for their unique chemical properties and potential applications in various industries. The structure of this molecule is characterized by a triazole ring system with specific substituents that contribute to its reactivity and functionality.

Recent studies have highlighted the importance of triazole-based compounds in the development of advanced materials, particularly in the context of coordination chemistry and supramolecular assembly. The presence of a thiol (-SH) group in this compound makes it particularly interesting for applications in thiol-based chemistry, such as the formation of disulfide bonds or the creation of thiolate intermediates. These functionalities are crucial in fields ranging from drug discovery to nanotechnology.

The synthesis of 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol involves a multi-step process that typically begins with the preparation of the triazole core. Researchers have explored various methods to optimize the synthesis of this compound, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the yield but also reduced the reaction time, making the synthesis more efficient and scalable.

One of the most promising applications of this compound lies in its potential as a building block for constructing complex molecular architectures. For instance, the triazole ring can act as a versatile platform for incorporating additional functional groups or for forming supramolecular assemblies. Recent research has demonstrated that triazole-based frameworks can exhibit unique mechanical and electronic properties, making them suitable for applications in flexible electronics and stimuli-responsive materials.

In addition to its structural versatility, this compound exhibits interesting reactivity patterns that have been explored in various chemical transformations. For example, the thiol group can participate in nucleophilic substitution reactions or serve as a coordinating ligand in metal complexes. These properties have led to its use as a ligand in organometallic chemistry, where it can stabilize metal centers and influence their catalytic activity.

The biological activity of 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol has also been a topic of recent investigation. Studies have shown that this compound may exhibit antioxidant properties due to its ability to scavenge free radicals. Furthermore, its potential as an anti-inflammatory agent has been explored in preclinical models, although more extensive research is needed to confirm these findings.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for ensuring its safe use. Recent studies have focused on evaluating its biodegradability under various conditions and assessing its potential toxicity to aquatic organisms. These efforts are critical for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol represents a versatile and intriguing molecule with a wide range of potential applications. Its unique chemical structure and reactivity make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.